2-Methylene-3-oxocyclopentaneacetic acid
Description
2-Methylene-3-oxocyclopentaneacetic acid is a cyclopentane derivative featuring a methylene group (=CH₂) at position 2, a ketone (oxo) group at position 3, and an acetic acid side chain. While specific data for this compound are absent in the provided evidence, its structural analogs suggest key properties:
Properties
CAS No. |
146848-68-2 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-(2-methylidene-3-oxocyclopentyl)acetic acid |
InChI |
InChI=1S/C8H10O3/c1-5-6(4-8(10)11)2-3-7(5)9/h6H,1-4H2,(H,10,11) |
InChI Key |
AVJKHAVWFKQXPI-UHFFFAOYSA-N |
SMILES |
C=C1C(CCC1=O)CC(=O)O |
Canonical SMILES |
C=C1C(CCC1=O)CC(=O)O |
Synonyms |
(+-)-homosarkomycin 2-methylene-3-oxocyclopentaneacetic acid homosarkomycin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below summarizes critical differences between 2-methylene-3-oxocyclopentaneacetic acid and related compounds:
*Calculated based on structural inference.
Key Comparative Insights
Substituent Effects
- Methylene vs. Pentenyl/Ester Groups : The methylene group in the target compound likely enhances rigidity and reactivity compared to the pentenyl group in and , which may undergo isomerization or oxidation. Esters (e.g., ) exhibit higher lipophilicity, favoring applications in fragrance delivery .
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound increases water solubility and acidity compared to ester derivatives, impacting bioavailability in pharmaceutical contexts .
Stereochemical Considerations
- Compounds like (S)-3-oxo-cyclopentaneacetic acid methyl ester () highlight the role of chirality in biological activity, whereas analogs with undefined stereocenters (e.g., ) may require resolution for specific applications .
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